molecular formula C14H23Cl2N3O B13430494 1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride

1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride

Cat. No.: B13430494
M. Wt: 320.3 g/mol
InChI Key: KTCQBXNUHCRXGY-UHFFFAOYSA-N
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Description

1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride is a compound known for its role as an impurity standard in pharmaceutical testing. It is related to azelastine hydrochloride, an antihistamine used to treat allergic rhinitis and conjunctivitis .

Preparation Methods

The synthesis of 1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride involves multiple steps, including the formation of the azepine ring and subsequent benzoylation. Industrial production methods typically involve controlled conditions to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in pharmaceutical research as a reference standard for azelastine hydrochloride impurities. It helps in the analytical development, method validation, and stability testing of pharmaceutical products. Additionally, it is used in toxicology studies to understand the safety profile of related compounds .

Comparison with Similar Compounds

1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride is unique due to its specific structure and role as an impurity standard. Similar compounds include:

This compound’s uniqueness lies in its specific application in ensuring the quality and safety of pharmaceutical products.

Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

N'-(1-methylazepan-4-yl)benzohydrazide;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);2*1H

InChI Key

KTCQBXNUHCRXGY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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